N-methyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide
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Description
N-methyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C22H21N5O2S2 and its molecular weight is 451.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- A study explored the synthesis of novel compounds, including N-methyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide, and their analgesic and anti-inflammatory activities (Demchenko et al., 2015).
Synthesis, Modelling, and Molecular Docking
- The compound was part of a study on the synthesis, modelling, and molecular docking of derivatives for antioxidant activity. This research included quantum chemical calculations and molecular docking to estimate their efficacy against antioxidant enzymes (Hossan, 2020).
Insecticidal Assessment
- Research on the synthesis of various heterocycles, including this compound, was conducted to assess their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Pharma Market Analysis
- A study reflecting on the pharmaceutical market mentioned the compound as part of a class with activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic (Habernickel, 2002).
Synthesis and Antibacterial Evaluation
- Research focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, of which this compound was a part, to evaluate their antibacterial activities (Azab et al., 2013).
Properties
IUPAC Name |
N-methyl-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S2/c1-25(15-8-3-2-4-9-15)17(28)14-27-21(29)19-20(18(24-27)16-10-7-13-30-16)31-22(23-19)26-11-5-6-12-26/h2-4,7-10,13H,5-6,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHQECQUTRYJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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